molecular formula C19H16D4N2O4S B602702 Hydroxy pioglitazone-d4 (M-IV) CAS No. 1188263-49-1

Hydroxy pioglitazone-d4 (M-IV)

Cat. No. B602702
M. Wt: 376.47
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Hydroxy Pioglitazone-d4 (M-IV) is the labeled analogue of Hydroxy Pioglitazone (M-IV), a metabolite of Pioglitazone . Pioglitazone is used as an antidiabetic .


Synthesis Analysis

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .


Molecular Structure Analysis

The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .


Chemical Reactions Analysis

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . It is formed from pioglitazone by the cytochrome P450 (CYP) isoform CYP2C8 with minor contributions from CYP3A4 .


Physical And Chemical Properties Analysis

The molecular formula of Hydroxy Pioglitazone-d4 (M-IV) is C19H15D5N2O4S . The molecular weight is 377.47 .

Scientific Research Applications

Analytical Methodology and Pharmacokinetics

  • Chromatographic Analysis : Hydroxy pioglitazone-d4 (M-IV) has been analyzed using liquid chromatographic tandem mass spectrometric methods, providing accurate determination in human plasma. This aids in bioequivalence studies and pharmacokinetic analysis (Vig et al., 2022).

  • Pharmacokinetic Studies : Various studies have developed LC-MS/MS methods for the simultaneous determination of pioglitazone and its metabolites, including hydroxy pioglitazone (M-IV), in human plasma. These methods are crucial for understanding the drug’s pharmacokinetics and for clinical studies (Lin et al., 2003); (Heng, 2013).

  • Method Validation for Clinical Application : Rigorous validation of analytical methods for determining hydroxy pioglitazone (M-IV) in plasma ensures their suitability for clinical pharmacokinetic studies and therapeutic drug monitoring (Revathi et al., 2014).

Therapeutic Research

  • Cardiovascular Effects : Research has explored the cardiovascular effects of pioglitazone, of which hydroxy pioglitazone (M-IV) is a metabolite. The drug shows potential in improving insulin resistance and possibly impacting cardiovascular health in diabetic patients (Mizushige et al., 2006).

  • Parkinson's Disease Research : Studies have investigated pioglitazone’s effects, including its metabolites like hydroxy pioglitazone (M-IV), on neurological conditions like Parkinson's disease, suggesting potential therapeutic applications (Breidert et al., 2002).

  • Anti-Diabetic Effects : The role of pioglitazone and its metabolites in treating diabetes and its complications has been extensively researched. This includes the investigation of its impact on insulin sensitivity and glucose tolerance (Tripathy et al., 2015).

Safety And Hazards

Hydroxy Pioglitazone (M-IV) is a metabolite of the PPARγ agonist pioglitazone . Thiazolidinediones, including pioglitazone, can cause or exacerbate congestive heart failure (CHF) in some patients .

properties

IUPAC Name

5-[[2,3,5,6-tetradeuterio-4-[2-[5-(1-hydroxyethyl)pyridin-2-yl]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-12(22)14-4-5-15(20-11-14)8-9-25-16-6-2-13(3-7-16)10-17-18(23)21-19(24)26-17/h2-7,11-12,17,22H,8-10H2,1H3,(H,21,23,24)/i2D,3D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXVFDZYQLGRLCD-USSMZTJJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=C(C=C1)CCOC2=CC=C(C=C2)CC3C(=O)NC(=O)S3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1CC2C(=O)NC(=O)S2)[2H])[2H])OCCC3=NC=C(C=C3)C(C)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30670098
Record name 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

376.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Hydroxy pioglitazone-d4 (M-IV)

CAS RN

1188263-49-1
Record name 5-{[4-{2-[5-(1-Hydroxyethyl)pyridin-2-yl]ethoxy}(~2~H_4_)phenyl]methyl}-1,3-thiazolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30670098
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Hydroxy pioglitazone-d4 (M-IV)
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Hydroxy pioglitazone-d4 (M-IV)

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